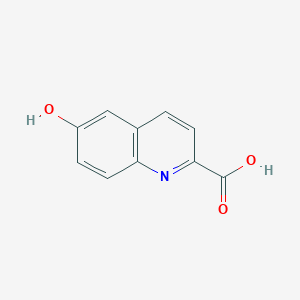

6-Hydroxyquinoline-2-carboxylic acid

Description

Historical Context and Significance within Quinoline (B57606) Chemistry

The story of 6-Hydroxyquinoline-2-carboxylic acid is intrinsically linked to the broader history of quinoline chemistry. Quinoline itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. wikipedia.orgnih.gov A few years later, in 1842, Charles Gerhardt obtained it through the distillation of quinine, an alkaloid that would lend its name to the entire class of compounds. wikipedia.org These early discoveries paved the way for the exploration of a multitude of quinoline derivatives.

The synthesis of the quinoline core has been a subject of extensive study, leading to the development of several named reactions that are still fundamental in organic chemistry. The Skraup synthesis, reported by Zdenko Hans Skraup in 1880, is a classic method for producing quinolines by heating anilines with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgnih.govwikipedia.orguniroma1.it Another pivotal method is the Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, which allows for the synthesis of quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound under basic conditions. researchgate.netwikipedia.orgwikipedia.org A variation of this, the Halberkann variant, yields 2-hydroxyquinoline-4-carboxylic acids. wikipedia.orgwikipedia.org

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound is primarily as a scaffold for the development of new chemical entities. While direct and extensive research on this specific compound is limited, the broader class of hydroxyquinoline carboxylic acids is a fertile ground for scientific investigation. nih.gov The presence of both a hydroxyl and a carboxylic acid group on the quinoline framework provides multiple points for chemical modification, allowing for the creation of diverse libraries of derivatives.

Research into quinoline-2-carboxylic acid and its derivatives has explored their potential in various applications. For instance, derivatives of quinoline-2-carboxylic acid have been synthesized and investigated for their antimicrobial activities. ajchem-a.com The general structural motif of quinoline is found in numerous biologically active compounds, including antimalarials, antibacterials, and anticancer agents. nih.gov

The isomeric compound, 8-hydroxyquinoline-2-carboxylic acid (8-HQA), has been more extensively studied, particularly for its metal-chelating properties and its role as a potential siderophore (iron-chelating compound) in biological systems. uncw.eduresearchgate.netmdpi.comnih.gov Although this compound does not share the same ortho-positioning of the hydroxyl and carboxylic acid groups as 8-HQA, its potential for metal coordination and biological activity remains an area for potential exploration. The inherent reactivity of the quinoline nucleus, coupled with the functional groups it carries, makes this compound a valuable building block in medicinal chemistry and materials science. researchgate.netnih.gov

Modern research continues to build upon the foundational synthesis methods to create novel quinoline derivatives. The development of more efficient and environmentally friendly synthetic routes is an ongoing area of focus. nih.gov The exploration of the biological activities of a wide range of substituted quinolines, including those derived from this compound, is a key trajectory in contemporary chemical research. ajchem-a.com

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₀H₇NO₃ | nih.gov |

| Molecular Weight | 189.17 g/mol | nih.gov |

| CAS Number | 75434-18-3 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxyquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-7-2-4-8-6(5-7)1-3-9(11-8)10(13)14/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQARDYXZJGMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537289 | |

| Record name | 6-Hydroxyquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75434-18-3 | |

| Record name | 6-Hydroxyquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxyquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 6 Hydroxyquinoline 2 Carboxylic Acid and Its Analogs

Established Synthetic Pathways and Chemical Transformations

The traditional synthesis of the 6-Hydroxyquinoline-2-carboxylic acid framework often relies on well-established, multi-step sequences and classical named reactions that build the heterocyclic system from simpler precursors.

Multi-Step Approaches from Precursor Molecules

A common and practical strategy for the synthesis of this compound involves the functionalization of an existing, pre-formed quinoline (B57606) ring system. This approach allows for the late-stage introduction of the desired hydroxyl group. One documented method begins with 6-methoxy-2-quinolinecarboxylic acid. In this process, the methoxy (B1213986) group serves as a protected form of the hydroxyl group. The synthesis is completed by a demethylation reaction, typically achieved by refluxing the methoxy-substituted precursor in a strong acid like 48% hydrobromic acid. This acid treatment cleaves the methyl ether to reveal the target 6-hydroxy functionality.

Another multi-step approach involves the construction of a related quinolinone structure, which can be a precursor to the desired acid. For instance, 6-hydroxy-2(1H)-quinolinone can be synthesized in a two-step process starting from 4-tert-butoxyaniline (B1279196) and a trans-β-aryl methyl acrylate. google.com These reactants undergo a reaction catalyzed by an organic base such as DBU or DBN to form a trans-amide intermediate. google.com This intermediate is then subjected to a heating step in an organic solvent with anhydrous aluminum trichloride (B1173362) and a co-catalyst like B(C₆F₅)₃ to induce cyclization and deprotection, yielding the 6-hydroxy-2(1H)-quinolinone. google.com

Oxidative Functionalization Reactions

Oxidative reactions are crucial for either introducing unsaturation to form the aromatic quinoline ring or for directly installing the hydroxyl group onto the scaffold. Classical methods like the Skraup and Doebner-von Miller syntheses inherently involve an oxidation step to aromatize the initially formed dihydroquinoline intermediate.

More contemporary approaches focus on the direct C-H functionalization of the quinoline ring. This modern strategy represents a more atom-economical route to functionalized quinolines. While direct C-H hydroxylation of quinolines at the C-6 position is challenging, the principle has been demonstrated for other positions and with various functional groups. For example, iron-promoted cross-dehydrogenative coupling reactions have been used for the hydroxymethylation of quinolines. jptcp.com Transition metal catalysis, particularly with palladium and copper, has been extensively explored for the C-H activation of quinolines and their corresponding N-oxides. researchgate.netresearchgate.net Quinoline N-oxides are often used as substrates because they are more reactive and can direct functionalization to specific positions, such as C-2 and C-8. researchgate.net After functionalization, the N-oxide can be removed to yield the desired quinoline derivative. These methods pave the way for potential future applications in the direct synthesis of 6-hydroxyquinolines.

Cyclization and Annulation Methodologies

The construction of the quinoline core from acyclic precursors through cyclization and annulation reactions is a cornerstone of quinoline synthesis. Several classic named reactions are pertinent to the synthesis of this compound and its analogs.

The Pfitzinger reaction is a powerful method for producing quinoline-4-carboxylic acids from the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound in the presence of a base. google.comresearchgate.net A particularly relevant variation is the Halberkann variant , which utilizes N-acyl isatins to yield 2-hydroxy-quinoline-4-carboxylic acids. researchgate.net By choosing an appropriately substituted isatin, this method can be adapted to produce analogs with a hydroxyl group at the 6-position.

The Combes quinoline synthesis involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.orgquimicaorganica.org The choice of a substituted p-aminophenol as the aniline component would be a direct route to a 6-hydroxyquinoline (B46185) derivative.

Similarly, the Conrad-Limpach-Knorr synthesis provides access to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org The reaction conditions, particularly the temperature, can influence the regiochemical outcome, leading to either 4-hydroxyquinolines or 2-hydroxyquinolines (quinolones). wikipedia.org

The Doebner-von Miller reaction is another acid-catalyzed method that synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org This reaction is robust and can tolerate a range of substituents on the aniline starting material. wikipedia.org

Table 1: Classical Cyclization Reactions for Quinoline Synthesis

| Reaction Name | Starting Materials | Key Features | Potential for this compound Synthesis |

|---|---|---|---|

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Forms quinoline-4-carboxylic acids. Halberkann variant yields 2-hydroxy derivatives. | Use of a 5-hydroxyisatin equivalent and a pyruvate (B1213749) derivative could potentially lead to the target structure. |

| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed cyclization. | Starting with p-aminophenol and a suitable diketone can introduce the 6-hydroxy group. |

| Conrad-Limpach-Knorr Synthesis | Aniline, β-Ketoester | Can yield 2-hydroxy or 4-hydroxyquinolines depending on conditions. | Use of p-aminophenol and an appropriate β-ketoester could form the 6-hydroxyquinoline core. |

| Doebner-von Miller Synthesis | Aniline, α,β-Unsaturated Carbonyl | Acid-catalyzed, involves in-situ generation of the unsaturated carbonyl. | p-Aminophenol is a suitable starting material to incorporate the 6-hydroxy group. |

Innovations in Synthetic Protocols

Recent advances in organic synthesis have led to the development of more efficient, selective, and environmentally benign methods for constructing quinoline scaffolds. These innovations often involve the use of novel catalysts or energy sources to drive reactions.

Catalyst-Mediated Synthesis of Quinoline Scaffolds

The use of transition metal catalysts has revolutionized quinoline synthesis, enabling reactions under milder conditions and with greater control over regioselectivity. Various metals have been employed to facilitate the construction of the quinoline ring.

Palladium: Palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki and Sonogashira couplings, to build complex quinoline derivatives. acs.org They are also effective in C-H activation and amination reactions to form the quinoline ring. acs.org

Copper: Copper catalysts are often used in annulation reactions and can mediate the synthesis of quinolines from readily available starting materials. semanticscholar.org For example, copper-catalyzed oxidative annulation of cyclic ketones with propargylamine (B41283) has been reported. semanticscholar.org

Gold: Gold catalysis has emerged as a powerful tool for the synthesis of quinolines through various intermolecular annulation reactions, including those involving anilines and alkynes or carbonyl compounds. rsc.org

Nickel: Nickel-based nanocatalysts have been developed for the synthesis of quinoline derivatives, offering advantages such as reusability and high efficiency. jptcp.com

Iron: Iron catalysts provide an inexpensive and environmentally friendly option for promoting reactions such as cross-dehydrogenative couplings in quinoline synthesis. jptcp.com

These catalytic systems often allow for a broader substrate scope and functional group tolerance compared to classical methods.

Table 2: Catalysts in Quinoline Synthesis

| Catalyst Type | Example Reaction | Advantages |

|---|---|---|

| Palladium-based | Suzuki, Sonogashira, Heck couplings; C-H activation | High efficiency, broad functional group tolerance, well-established. |

| Copper-based | Annulation reactions, amination | Low cost, versatile, effective in oxidative cyclizations. |

| Gold-based | Intermolecular annulations of anilines with alkynes | Mild reaction conditions, unique reactivity with alkynes. |

| Nickel-based | Cross-coupling, nanocatalysis | Lower cost than palladium, effective for specific transformations. |

| Iron-based | Cross-dehydrogenative couplings | Abundant, low toxicity, environmentally friendly. |

Microwave-Assisted Organic Synthesis for Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like quinolines. nih.govnih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours or days to just minutes, and frequently leads to higher product yields and purities. nih.gov

Several classical quinoline syntheses have been successfully adapted to microwave conditions. For example, the Pfitzinger reaction to produce quinoline-4-carboxylic acids from isatins and carbonyl compounds can be performed efficiently under microwave irradiation. researchgate.net This method has been used for the rapid synthesis of various quinoline-4-carboxylic acid derivatives. researchgate.net Similarly, the Friedländer synthesis has been shown to be amenable to microwave heating, providing a fast and efficient route to quinolines. nih.gov The use of microwave assistance in conjunction with solid-supported reagents or catalysts can further enhance the green credentials of these synthetic protocols. The significant rate enhancements are attributed to the efficient and rapid heating of the reaction mixture by the microwave energy. nih.gov

Strategic Derivatization for Enhanced Bioactivity and Functionalization

The core structure of this compound presents multiple sites for chemical modification, making it a versatile scaffold for developing new derivatives. Strategic derivatization focuses on altering the molecule's physicochemical properties to modulate its biological interactions. The primary sites for modification include the hydroxyl group at the 6-position, the carboxylic acid group at the 2-position, and the aromatic quinoline ring system itself.

Design and Synthesis of Substituted this compound Derivatives

The design of substituted this compound derivatives is a targeted process aimed at exploring the structure-activity relationship (SAR) of the scaffold. Modifications are strategically introduced to probe interactions with biological targets. The synthetic approaches typically involve reactions at the most reactive sites of the parent molecule.

Key synthetic strategies include:

Amide and Ester Formation: The carboxylic acid group is a prime target for derivatization. It can be readily converted into amides or esters. For instance, the condensation of a quinoline-2-carboxylic acid with an amine can yield the corresponding carboxamide. A similar approach involves reacting activated 8-hydroxyquinoline-2-carboxylic acid with substituted anilines in the presence of phosphorus trichloride to produce N-phenylquinoline-2-carboxamides in good yields. nih.gov This method is adaptable for the 6-hydroxy isomer.

Modification of the Hydroxyl Group: The phenolic hydroxyl group at the 6-position can be alkylated or acylated to form ethers or esters, respectively. These modifications can significantly alter the compound's polarity and hydrogen bonding capability.

Substitution on the Quinoline Ring: The quinoline ring can undergo electrophilic substitution reactions, such as halogenation or nitration. The position of these new substituents is directed by the activating effect of the hydroxyl group. For example, bromination of a hydroxyquinoline derivative can be achieved using bromine in methanol. researchgate.net

The table below outlines potential derivatives based on these design strategies.

| Derivative Type | Modification Site | General Synthetic Approach |

| Amides | Carboxylic Acid (C2) | Activation of the carboxylic acid followed by reaction with a primary or secondary amine. nih.gov |

| Esters | Carboxylic Acid (C2) | Fischer esterification (reaction with an alcohol under acidic conditions). |

| Ethers | Hydroxyl Group (C6) | Williamson ether synthesis (reaction with an alkyl halide in the presence of a base). |

| Halo-derivatives | Quinoline Ring | Electrophilic halogenation using reagents like Br₂ or N-chlorosuccinimide. researchgate.net |

Introduction of Diverse Functional Groups

The introduction of varied functional groups onto the this compound scaffold allows for fine-tuning of its chemical properties. This functionalization is key to creating analogs with potentially enhanced performance for specific applications.

Functionalization of the Carboxyl Group: The carboxylic acid is one of the most versatile functional groups for derivatization. lumenlearning.comlibretexts.orgmsu.edu Its hydroxyl group can be replaced by other nucleophilic groups to prepare a range of functional derivatives. msu.edu

Amides: The synthesis of amides introduces a stable, neutral functional group that can participate in hydrogen bonding. The reaction typically proceeds by activating the carboxylic acid (e.g., forming an acyl chloride with thionyl chloride) and then reacting it with a desired amine.

Hydrazides and Heterocycles: The carboxylic acid can be converted to a hydrazide by reacting it with hydrazine. ajchem-a.com This hydrazide intermediate is a valuable building block for synthesizing more complex heterocyclic derivatives, such as oxadiazoles (B1248032) or thiazolidinones, which significantly expands the chemical diversity of the scaffold. ajchem-a.com

Functionalization of the Hydroxyl Group: The phenolic hydroxyl group is another key site for introducing new functionalities.

Ethers: Conversion of the hydroxyl group to an ether (-OR) is a common strategy. This removes the acidic proton and can introduce bulky or functionalized alkyl chains, altering the molecule's steric and electronic profile.

Esters: Acylation of the hydroxyl group yields a phenolic ester. This modification can serve as a protecting group or be used to introduce another layer of functionality.

Functionalization of the Quinoline Ring: The aromatic rings of the quinoline system can be functionalized through electrophilic substitution.

Halogens: Introducing halogens (F, Cl, Br, I) can modify the electronic properties of the ring and influence metabolic stability and binding interactions.

Nitro Groups: Nitration of the aromatic ring introduces a strong electron-withdrawing group, which can be subsequently reduced to an amino group, providing a handle for further derivatization.

The table below summarizes the introduction of various functional groups.

| Functional Group to Introduce | Site of Introduction | Reagents and Conditions | Resulting Derivative |

| Amide (-CONR'R'') | Carboxylic Acid (C2) | SOCl₂ or PCl₃, followed by R'R''NH. nih.gov | 6-Hydroxyquinoline-2-carboxamide |

| Hydrazide (-CONHNH₂) | Carboxylic Acid (C2) | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) in an alcohol solvent. ajchem-a.com | 6-Hydroxyquinoline-2-carbohydrazide |

| Ether (-OR) | Hydroxyl Group (C6) | Alkyl halide (R-X) and a base like K₂CO₃. | 2-Carboxy-6-alkoxyquinoline |

| Halogen (-Br, -Cl) | Quinoline Ring | Br₂ in MeOH or N-chlorosuccinimide. researchgate.net | Bromo/Chloro-6-hydroxyquinoline-2-carboxylic acid |

Coordination Chemistry and Supramolecular Interactions of 6 Hydroxyquinoline 2 Carboxylic Acid

Ligand Design Principles and Metal Chelation Modes

The design of 6-Hydroxyquinoline-2-carboxylic acid as a ligand is predicated on the strategic placement of its donor atoms—the quinolinic nitrogen, the phenolic oxygen, and the carboxylic oxygen. The relative positions of these groups dictate the potential coordination modes and the stability of the resulting metal complexes.

Bidentate, Tridentate, and Polydentate Coordination Motifs

Based on the study of its isomer, 8-hydroxyquinoline-2-carboxylic acid, this compound is expected to exhibit versatile coordination behavior, acting as a bidentate or tridentate ligand. researchgate.net

Bidentate Coordination: It is plausible that this compound could coordinate to a metal ion through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the deprotonated hydroxyl group, forming a stable five-membered chelate ring. This is a common coordination mode for 8-hydroxyquinoline (B1678124) and its derivatives. nih.gov

Role of Hydroxyl and Carboxylic Acid Functionalities in Chelation

The hydroxyl and carboxylic acid groups are pivotal to the chelating ability of this compound.

Hydroxyl Group: The deprotonation of the phenolic hydroxyl group provides a negatively charged oxygen donor, which forms a strong covalent bond with the metal ion. The position of this group is critical for the formation of a stable chelate ring in conjunction with the quinolinic nitrogen.

Synthesis and Spectroscopic Characterization of Metal Complexes

While specific synthetic procedures for metal complexes of this compound are not documented, methods used for the synthesis of complexes with 8-hydroxyquinoline and its derivatives can be considered applicable.

Formation of Complexes with Transition and Main Group Metal Ions

Complexes of 8-hydroxyquinoline and its derivatives are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. scirp.orgresearchgate.net The stoichiometry of the resulting complexes, commonly 1:1 or 1:2 (metal:ligand), depends on the metal ion, the reaction conditions, and the molar ratio of the reactants. scirp.org For instance, studies with 8-HQA have reported the formation of complexes with a variety of metal ions including Mg(II), Ca(II), Sr(II), Ba(II), La(III), Gd(III), Cu(II), Zn(II), Cd(II), and Pb(II). uncw.edu Similarly, it is anticipated that this compound would form stable complexes with a wide range of transition and main group metal ions.

Spectroscopic Probes for Complex Structure Elucidation (e.g., IR, UV-Vis, NMR)

Spectroscopic techniques are essential for characterizing the formation and structure of metal complexes. Based on data from analogous compounds, the following spectroscopic features would be expected for complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. For complexes of 8-hydroxyquinoline derivatives, characteristic shifts in the vibrational frequencies of the functional groups are observed upon complexation. nih.gov

The broad O-H stretching band of the carboxylic acid and phenolic hydroxyl groups in the free ligand would disappear or shift upon deprotonation and coordination to the metal ion.

The C=O stretching frequency of the carboxylic acid would shift to a lower wavenumber upon coordination.

Changes in the C=N and C-O stretching vibrations of the quinoline ring would also indicate the involvement of the nitrogen and phenolic oxygen atoms in chelation.

Interactive Table: Expected IR Spectral Data for this compound and its Metal Complexes (based on 8-HQA data)

| Functional Group | Free Ligand (Expected, cm⁻¹) | Coordinated Ligand (Expected, cm⁻¹) | Inference |

| Phenolic O-H | ~3400 (broad) | Absent | Deprotonation and coordination of the hydroxyl group. |

| Carboxylic O-H | ~3000-2500 (very broad) | Absent | Deprotonation and coordination of the carboxylic group. |

| Carboxylic C=O | ~1700 | ~1630-1600 | Coordination of the carboxylate group. |

| Quinoline C=N | ~1580 | Shift to lower frequency | Coordination of the quinoline nitrogen. |

| Phenolic C-O | ~1280 | Shift to higher frequency | Coordination of the phenolic oxygen. |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a useful tool for monitoring the formation of metal complexes and studying their electronic properties. The UV-Vis spectra of 8-hydroxyquinoline and its derivatives typically exhibit characteristic absorption bands that shift upon complexation with a metal ion. nih.gov For 8-HQA, complex formation with metal ions is monitored by changes in its UV-visible absorbance as a function of pH. uncw.edu Similar behavior would be expected for this compound, with the appearance of new charge-transfer bands upon coordination to a metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand and its complexes in solution. For diamagnetic metal complexes, shifts in the proton and carbon signals of the quinoline ring and the functional groups upon coordination would confirm the binding sites. For instance, in studies of Schiff base complexes of 8-hydroxyquinoline, significant shifts in the NMR signals are observed upon complexation. nih.gov

Solution Chemistry and Thermodynamic Aspects of Metal-Ligand Equilibria

The behavior of this compound and its metal complexes in solution is governed by protonation and metal-ligand equilibria. The thermodynamic stability of the complexes is a key factor in their potential applications.

The solution chemistry of 8-HQA has been studied in detail, providing a model for the expected behavior of this compound. The protonation constants (pKa) of 8-HQA were determined to be 10.14 and 3.92 at 25 °C in 0.1 M NaClO₄. uncw.edu These values correspond to the deprotonation of the phenolic hydroxyl group and the carboxylic acid group, respectively.

The stability of metal complexes is quantified by the formation or stability constant (log K). High log K values indicate strong metal-ligand interactions and the formation of stable complexes. For 8-HQA, the stability constants for a range of metal ions have been determined, revealing a high affinity for various cations. uncw.edu The remarkable stability of these complexes is attributed to the tridentate nature of the ligand and its pre-organized structure, which is conducive to metal chelation. uncw.edu

Interactive Table: Stability Constants (log K₁) of Metal Complexes with 8-Hydroxyquinoline-2-carboxylic Acid

| Metal Ion | Log K₁ |

| Mg(II) | 4.93 |

| Ca(II) | 6.16 |

| Sr(II) | 4.82 |

| Ba(II) | 4.10 |

| La(III) | 10.13 |

| Gd(III) | 9.89 |

| Cu(II) | 12.00 |

| Zn(II) | 9.10 |

| Cd(II) | 8.57 |

| Pb(II) | 11.35 |

| Data obtained for 8-hydroxyquinoline-2-carboxylic acid at 25 °C in 0.1 M NaClO₄. uncw.edu |

Given the structural similarities, it is reasonable to expect that this compound would also form highly stable complexes with a variety of metal ions, with the relative stability following the Irving-Williams series for divalent transition metals.

Potentiometric and Spectrophotometric Determination of Stability Constants

The determination of stability constants is crucial for understanding the strength of metal-ligand interactions in solution. Potentiometric and spectrophotometric titrations are common techniques employed for this purpose. These methods allow for the calculation of protonation constants of the ligand and the subsequent stability constants of its metal complexes.

While specific studies on this compound are not extensively documented, research on the isomeric 8-hydroxyquinoline-2-carboxylic acid (HQC) provides valuable insights. In a study using UV-visible spectroscopy, the protonation constants (pK₁ and pK₂) for HQC were determined to be 10.14 and 3.92, respectively, at 25°C in 0.1 M NaClO₄. uncw.edu These values correspond to the deprotonation of the hydroxyl and carboxylic acid groups.

The stability constants (log K₁) for the formation of 1:1 metal complexes with HQC were also determined under the same conditions. The data reveals a high affinity of the ligand for various metal ions, which is attributed to the preorganized arrangement of its donor atoms—a pyridine (B92270) nitrogen, a phenolic oxygen, and a carboxylic oxygen. uncw.edu The stability constants for a selection of divalent and trivalent metal ions with 8-hydroxyquinoline-2-carboxylic acid are presented below. It is anticipated that this compound would exhibit a similar trend in metal ion affinity, although the exact values may differ due to the different position of the hydroxyl group.

| Metal Ion | log K₁ |

|---|---|

| Mg(II) | 4.93 |

| Ca(II) | 6.16 |

| Sr(II) | 4.82 |

| Ba(II) | 4.10 |

| La(III) | 10.13 |

| Gd(III) | 9.89 |

| Cu(II) | 12.00 |

| Zn(II) | 9.10 |

| Cd(II) | 8.57 |

| Pb(II) | 11.35 |

Speciation Studies in Aqueous and Non-Aqueous Media

Speciation studies are essential for determining the distribution of different chemical species of a compound in a given medium as a function of conditions like pH. Such studies for this compound would reveal the predominant forms of the molecule (neutral, anionic, zwitterionic) in solution and how it interacts with metal ions to form various complex species.

Again, drawing parallels from its 8-hydroxy isomer, a multi-technique approach involving potentiometric and spectrophotometric titrations, alongside other methods like mass spectrometry, has been used to elucidate the chemical speciation of 8-hydroxyquinoline-2-carboxylic acid in aqueous solutions. nih.govmdpi.com These studies confirm the formation of various protonated and metal-complexed species depending on the pH and the metal-to-ligand ratio. For instance, with molybdate, different complex species were identified and their structures proposed based on experimental and computational data. nih.govmdpi.com It is reasonable to expect that this compound would also form a variety of complex species in solution, the nature of which would be dependent on the specific metal ion and the solution conditions.

Catalytic Applications of this compound Metal Complexes

The coordination of metal ions to ligands like this compound can lead to the formation of complexes with significant catalytic activity. The ligand can influence the reactivity of the metal center, enabling transformations that are not possible with the metal ion alone.

Homogeneous and Heterogeneous Catalysis

Metal complexes can act as catalysts in either homogeneous or heterogeneous systems. In homogeneous catalysis, the catalyst is in the same phase as the reactants, while in heterogeneous catalysis, the catalyst is in a different phase.

While specific examples of catalysis using metal complexes of this compound are not readily found in the literature, complexes of related quinoline derivatives have been explored as catalysts. For instance, oxorhenium(V) complexes with quinoline and isoquinoline (B145761) carboxylic acid derivatives have been synthesized and tested as catalysts in the epoxidation of alkenes. rsc.org Furthermore, cobalt(II) complexes with 8-hydroxyquinoline have been utilized as homogeneous catalysts for the hydrolysis of esters. iosrjournals.org These examples suggest that metal complexes of this compound could also be viable candidates for catalyzing various organic reactions. The choice between a homogeneous and heterogeneous system would depend on the specific reaction, the stability of the complex, and the ease of catalyst recovery and reuse.

Applications in Organic Transformations (e.g., C-H Borylation, Ester Hydrolysis)

The development of new catalytic methods for important organic transformations is a major focus of chemical research. Two such transformations are C-H borylation and ester hydrolysis.

C-H Borylation: This reaction involves the conversion of a carbon-hydrogen bond into a carbon-boron bond, providing a versatile intermediate for further functionalization. While there are no direct reports of using this compound complexes for this purpose, iridium-catalyzed C-H borylation of the parent quinoline molecule has been demonstrated. researchgate.net This suggests that appropriately designed metal complexes of quinoline derivatives could potentially mediate such transformations with controlled regioselectivity. The electronic and steric properties of the this compound ligand could influence the efficiency and selectivity of the borylation reaction.

Ester Hydrolysis: The hydrolysis of esters to carboxylic acids and alcohols is a fundamental reaction in organic chemistry and biology. libretexts.orgjk-sci.com Metal ions can significantly accelerate this process. nih.gov For example, metal complexes of 2-hydroxy-1,10-phenanthroline, a structurally related N-heterocyclic ligand, have been shown to dramatically enhance the rate of ester hydrolysis. nih.gov The mechanism often involves the coordination of the metal ion to the ester carbonyl group, increasing its electrophilicity and susceptibility to nucleophilic attack by water or hydroxide. It is plausible that metal complexes of this compound could also serve as effective catalysts for ester hydrolysis, with the ligand environment playing a key role in modulating the catalytic activity.

Pharmacological Activities and Molecular Mechanisms of 6 Hydroxyquinoline 2 Carboxylic Acid and Its Derivatives

Antimicrobial and Antibacterial Efficacy

Derivatives of quinoline (B57606) carboxylic acid have demonstrated significant potential as antimicrobial agents, a legacy that began with the discovery of nalidixic acid. Modern research continues to explore new analogs with improved potency and broader spectrums of activity.

Broad-Spectrum Activity against Gram-Positive and Gram-Negative Pathogens

Newer quinolone carboxylic acid derivatives have shown potent bactericidal activity against a wide range of enteric Gram-negative bacteria. nih.gov These compounds are also effective against Pseudomonas aeruginosa and various Gram-positive bacteria. nih.gov For instance, a series of synthesized 2-phenyl-quinoline-4-carboxylic acid derivatives displayed notable antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov Specifically, compounds designated as 5a₄ and 5a₇ in one study showed significant inhibition, with Minimum Inhibitory Concentration (MIC) values of 64 μg/mL against S. aureus and 128 μg/mL against E. coli, respectively. nih.gov

Similarly, derivatives of quinoline-2-one, a closely related scaffold, have been identified as promising agents against multidrug-resistant Gram-positive strains. nih.gov One derivative, compound 6c, was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci faecalis (VRE), with a MIC of 0.75 μg/mL. nih.gov Another study synthesized a series of novel compounds from quinoline-2-carboxylic acid, with derivatives E11 and E17 showing high activity against the Gram-positive bacterium S. aureus, comparable to the antibiotic Amoxicillin. ajchem-a.com

| Compound/Derivative Class | Bacterial Strain | Gram Stain | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| 2-Phenyl-quinoline-4-carboxylic acid (5a₄) | Staphylococcus aureus | Positive | 64 | nih.gov |

| 2-Phenyl-quinoline-4-carboxylic acid (5a₇) | Escherichia coli | Negative | 128 | nih.gov |

| Quinoline-2-one derivative (6c) | MRSA | Positive | 0.75 | nih.gov |

| Quinoline-2-one derivative (6c) | VRE | Positive | 0.75 | nih.gov |

| Quinoline-2-carboxylic acid derivative (E11) | Staphylococcus aureus | Positive | High Activity | ajchem-a.com |

| Quinoline-2-carboxylic acid derivative (E17) | Staphylococcus aureus | Positive | High Activity | ajchem-a.com |

Antifungal and Antitubercular Investigations

The therapeutic potential of quinoline derivatives extends to fungal and mycobacterial pathogens. While direct studies on 6-hydroxyquinoline-2-carboxylic acid are limited, related structures show significant promise. For example, 6-hydroxycinnolines, which share a hydroxy-substituted bicyclic core, have demonstrated potent in vitro antifungal activity against various Candida and Aspergillus species. nih.gov Likewise, numerous 8-hydroxyquinoline (B1678124) derivatives have been evaluated for antifungal properties, with some showing high efficacy against fluconazole-resistant C. albicans and other species like Cryptococcus neoformans. researchgate.net

In the realm of antitubercular research, arylated quinoline carboxylic acids (QCAs) have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb). nih.gov A study profiling 48 QCAs discovered two derivatives, 7i and 7m, to be the most effective Mtb inhibitors. nih.gov Furthermore, 8-hydroxyquinoline (8HQ) and its derivatives have been shown to have potent, copper-dependent bactericidal activity against both replicating and non-replicating M. tuberculosis. nih.gov The MIC of 8HQ in the presence of copper was found to be as low as 0.16 μM. nih.gov

Elucidation of Antimicrobial Mechanisms (e.g., Enzyme Inhibition, Membrane Disruption)

The primary mechanism of antibacterial action for many quinolone carboxylic acid derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase). nih.gov This enzyme is crucial for DNA replication, repair, and recombination in bacteria, and its inhibition leads to rapid cell death. nih.govnih.gov Some arylated quinoline carboxylic acids have been shown to specifically target Mtb DNA gyrase. nih.gov

Another proposed mechanism of action, particularly for antifungal activity, involves the disruption of the fungal cell membrane. researchgate.net Studies on 8-hydroxyquinoline derivatives suggest they can affect the fungal cell wall and may act as ionophores, disrupting crucial ion gradients. researchgate.netnih.gov For instance, the copper-dependent activity of 8HQ against M. tuberculosis is linked to an increase in cell-associated labile copper ions, consistent with an ionophoric mechanism. nih.gov For certain isoquinoline-3-carboxylic acid derivatives, treatment resulted in a curved and sunken cell morphology and destroyed cell membrane integrity. researchgate.net

Anticancer and Antitumor Potential

The structural versatility of the quinoline ring has made it a valuable scaffold for the development of novel anticancer agents. Derivatives of quinoline carboxylic acid have shown significant cytotoxic and antiproliferative effects across a range of cancer cell lines.

In Vitro Cytotoxicity and Selective Antiproliferative Effects on Cancer Cell Lines

A variety of quinoline carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic effects. A recent study on quinoline-6-carboxylic acid derivatives identified several compounds with potent inhibitory effects on ectonucleotidases, enzymes implicated in cancer immune evasion. nih.gov Three of these derivatives (4i, 4j, and 4k) were also found to be potentially cytotoxic in cancer cells. nih.gov

Derivatives of 4-hydroxyquinoline (B1666331) have also been assessed, with some demonstrating selective toxicity towards doxorubicin-resistant colon adenocarcinoma cells (Colo 320) over sensitive cells (Colo 205) and normal fibroblasts. mdpi.com For example, compound 20 showed an IC₅₀ of 4.61 µM in the resistant cell line compared to 2.34 µM in the sensitive line, while compound 13b had an IC₅₀ of 4.58 µM in the resistant line. mdpi.com Furthermore, glycoconjugates of 8-aminoquinoline, a related structure, exhibited enhanced cytotoxicity and improved selectivity for cancer cells, particularly HCT 116 and MCF-7 cell lines, when compared to their 8-hydroxyquinoline counterparts. nih.gov

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-Hydroxyquinoline derivative (20) | Colo 320 (Resistant Colon) | 4.61 | mdpi.com |

| 4-Hydroxyquinoline derivative (13b) | Colo 320 (Resistant Colon) | 4.58 | mdpi.com |

| 4-Hydroxyquinoline derivative (13a) | Colo 320 (Resistant Colon) | 8.19 | mdpi.com |

| 8-Aminoquinoline glycoconjugate (17) | HCT 116 (Colon) | 116.4 ± 5.9 | nih.gov |

| 8-Aminoquinoline glycoconjugate (17) | MCF-7 (Breast) | 78.1 ± 9.3 | nih.gov |

| Quinoline-6-carboxylic acid derivative (4i) | Cancer cells | Potentially Cytotoxic | nih.gov |

| Quinoline-6-carboxylic acid derivative (4j) | Cancer cells | Potentially Cytotoxic | nih.gov |

| Quinoline-6-carboxylic acid derivative (4k) | Cancer cells | Potentially Cytotoxic | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism behind the anticancer activity of many quinoline derivatives is the induction of apoptosis (programmed cell death) and interference with the cell cycle. For example, derivatives of 6-cinnamamido-quinoline-4-carboxamide were found to induce apoptosis, evidenced by the cleavage of caspase-9 and poly(ADP-ribose) polymerase (PARP). researchgate.net This apoptosis was initiated independently of the cell cycle stage. researchgate.net

Other studies have shown that quinoline derivatives can cause cell cycle arrest. Novel bis spiro-cyclic 2-oxindole derivatives of pyrimido[4,5-b]quinoline-4,6-dione caused cell cycle arrest in the S phase in MCF-7 breast cancer cells. nih.gov This was accompanied by the up-regulation of the tumor suppressor gene p53 and the pro-apoptotic gene BAX, and down-regulation of the anti-apoptotic BCL2 gene. nih.gov Similarly, certain indole-6-carboxylic acid derivatives were found to arrest cancer cells in the G2/M phase and induce the extrinsic apoptosis pathway. nih.gov Tessaric acid derivatives have also been reported to cause a prominent arrest of the cell cycle at the G2/M phase in human solid tumor cell lines.

Targeting of Oncogenic Pathways and Receptors (e.g., IGF Receptors)

The insulin-like growth factor (IGF) signaling pathway is crucial for normal cell proliferation and survival; however, its dysregulation is implicated in the progression of many cancers and in the development of treatment resistance. nih.govmdpi.com This has made the IGF axis, including its receptors and binding proteins, a significant target for anticancer drug development. nih.govaging-us.com Research has shown that certain quinoline-carboxylic acid derivatives can function as potent inhibitors of the interaction between IGF and IGF-binding proteins (IGFBPs). nih.gov

Specifically, studies on 4-benzylquinolines, which are derivatives of quinoline-carboxylic acid, demonstrated their ability to displace IGF-I from its complex with IGF-binding protein-3 (IGFBP-3). nih.gov Structure-activity relationship (SAR) investigations highlighted the importance of a catechol (6,7-dihydroxy) moiety on the quinoline structure for this inhibitory activity. nih.gov While direct studies on this compound are less detailed in this specific context, the findings for related quinoline structures suggest a potential mechanism for this class of compounds in modulating oncogenic pathways by interfering with the IGF system. nih.govnih.gov The disruption of the IGF/IGFBP complex can prevent the activation of downstream signaling pathways that promote tumor cell growth and survival. nih.govnih.gov

| Compound Class | Target | Observed Effect | Key Structural Feature |

|---|---|---|---|

| Quinoline-carboxylic acid derivatives (e.g., 4-benzylquinolines) | Insulin-like Growth Factor (IGF) / IGF-binding protein-3 (IGFBP-3) complex | Inhibited the binding of IGF-I to IGFBP-3. nih.gov | A catechol (6,7-dihydroxy) moiety was important for activity. nih.gov |

Antioxidant and Free Radical Scavenging Properties

Quinoline derivatives are recognized for a variety of biological activities, including antioxidant potential, which is largely attributed to their chemical structure. nih.gov The ability to scavenge free radicals is a key mechanism in mitigating oxidative stress, a process implicated in numerous disease states.

The antioxidant capacity of various hydroxyquinoline carboxylic acid derivatives has been evaluated using several standard in vitro assays. In an improved 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) decolorization assay, certain 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives demonstrated good antioxidant activity. researchgate.net For instance, derivatives that incorporated a 1H-benzimidazol-2-yl moiety showed promising results. researchgate.net

Conversely, other studies using the 2,2-diphenyl-1-picryhydrazyl (DPPH) assay have reported varied results. One study found that a series of quinoline-carboxylic acid derivatives lacked significant DPPH radical scavenging capacity when compared to the standard antioxidant, ascorbic acid. nih.gov Another investigation on 8-hydroxyquinoline derivatives also noted generally low antioxidant activity in a DPPH assay, with IC50 values ranging from 0.8 to 2.49 mg/mL, significantly higher than that of ascorbic acid (0.1 mg/mL). nih.gov However, some quinoline-hydrazone derivatives showed better, albeit still weak, antioxidant activity than related quinoline-benzimidazole compounds in a similar assay. researchgate.net These differing results highlight that the antioxidant potential can be highly dependent on the specific substitution pattern of the quinoline core.

| Compound/Derivative Class | Assay | Finding | Reference |

|---|---|---|---|

| 2- and 3-Hydroxyquinoline-4-carboxylic acid derivatives | ABTS | Compounds with a benzimidazole (B57391) moiety showed good antioxidant activity. | researchgate.net |

| Quinoline-carboxylic acid derivatives | DPPH | Lacked significant radical scavenging capacity compared to ascorbic acid. | nih.gov |

| 8-Hydroxyquinoline derivatives | DPPH | Showed low antioxidant activity (IC50: 0.8–2.49 mg/mL). | nih.gov |

| Quinoline-hydrazone derivative | DPPH | Showed the best antioxidant activity among the tested compounds (IC50 = 843.52 ppm), though still weak. | researchgate.net |

The antioxidant activity of hydroxyquinoline compounds is intrinsically linked to the presence and position of the hydroxyl (-OH) group on the aromatic ring. nih.govfrontiersin.org The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize reactive oxygen species (ROS). nih.gov An increased number of hydroxyl groups on the structure generally enhances the free radical scavenging capacity by providing more sites for this reaction to occur. nih.govfrontiersin.org

Computational studies predict antioxidant activity based on parameters like bond dissociation energies (BDE) for the O-H bond. nih.gov A lower BDE indicates that the hydrogen atom can be more easily donated, resulting in more potent antioxidant action. The hydroxyl group helps to counterbalance ROS and can hinder the activity of certain oxidizing enzymes. frontiersin.org The stability of the resulting phenoxyl radical after hydrogen donation is also a critical factor, and the fused aromatic ring system of the quinoline core helps to delocalize the unpaired electron, stabilizing the radical and making the parent molecule an effective antioxidant.

Emerging Therapeutic Applications

The unique structural framework of this compound, featuring a metal-binding hydroxyl group and a hydrogen-bonding carboxylic acid moiety on a quinoline scaffold, has prompted investigations into its potential therapeutic applications. Research is gradually uncovering its relevance in complex diseases such as neurodegenerative disorders and diabetes, primarily focusing on its ability to modulate biological systems through metal chelation and enzyme inhibition.

The dysregulation of metal ion homeostasis is a key pathological feature in several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. An imbalance of metal ions like copper, zinc, and iron in the brain can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage. The quinoline scaffold, particularly when substituted with a hydroxyl group as in 8-hydroxyquinoline (8HQ), is well-known for its metal chelating properties. nih.govnih.gov These compounds can sequester excess metal ions, thereby mitigating their neurotoxic effects.

While direct experimental studies on this compound are limited, the broader class of quinoline derivatives has shown significant promise in neuroprotection. mdpi.comnih.gov Computational studies have been employed to design and screen large libraries of quinoline derivatives for their potential to inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT). mdpi.comnih.govsemanticscholar.org The neuroprotective potential of these compounds often stems from a multi-target approach, combining antioxidant activity with enzyme inhibition.

For instance, a study on a prenylated quinolinecarboxylic acid (PQA) derivative demonstrated potent neuroprotective effects by inhibiting the mitogen-activated protein kinase kinase 4 (MKK4) signaling pathway, which is involved in neuronal cell death. nih.gov Although this mechanism is not directly based on metal chelation, it highlights the diverse neuroprotective strategies available to quinoline carboxylic acid derivatives. The structural similarity of this compound to other bioactive hydroxyquinolines suggests it may also participate in modulating metal-ion-dependent neurotoxicity, representing a viable strategy for developing novel neuroprotective agents.

The management of type 2 diabetes often involves controlling post-meal blood glucose spikes (postprandial hyperglycemia), a process mediated by enzymes like α-glucosidase and α-amylase which break down carbohydrates in the gut. nih.gov Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption. Numerous studies have identified quinoline derivatives as potent inhibitors of α-glucosidase, making them an interesting class of compounds for antidiabetic research. nih.govrsc.orgresearchgate.netnih.gov

The antidiabetic potential of the quinoline scaffold is broad, with different derivatives showing various mechanisms of action. Some quinoline-based drugs are thought to induce hypoglycemia through a mechanism similar to sulfonylureas, potentially by blocking ATP-potassium channels in pancreatic beta-cells. rsc.org Other research has focused on the role of quinoline derivatives in preventing the formation of advanced glycation end-products (AGEs), which contribute to diabetic complications. nih.gov

A computational study has specifically identified quinoline-2-carboxylic acid as a promising candidate for inhibiting pancreatic islet fatty acid-binding protein 3 (FABP3). nih.gov The accumulation and metabolism of fatty acids in pancreatic beta-cells, mediated by FABP3, can lead to beta-cell dysfunction and apoptosis. nih.gov By inhibiting this protein, quinoline-2-carboxylic acids could potentially protect the pancreas from lipid-induced damage. nih.gov Furthermore, related compounds like 2-hydroxyquinoline (B72897) have demonstrated direct inhibitory effects on both α-glucosidase and α-amylase. researchgate.net These findings suggest that this compound and its derivatives are valuable leads for the development of new antidiabetic agents acting through various mechanisms, including enzyme inhibition and protection of pancreatic cells.

Table 1: α-Glucosidase Inhibitory Activity of Various Quinoline Derivatives This table presents data for various quinoline derivatives to illustrate the potential of the chemical class in antidiabetic research, as direct data for this compound is not available.

| Compound Class | Specific Derivative Example | IC₅₀ (µM) | Reference Compound (Acarbose) IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Quinoline-Oxadiazole Schiff Base | Compound 24 (specific structure in source) | 2.60 ± 0.01 | 38.25 ± 0.12 | rsc.org |

| Quinoline-Oxadiazole Schiff Base | Compound 20 (specific structure in source) | 2.86 ± 0.01 | 38.25 ± 0.12 | rsc.org |

| Quinoline-based Benzo[d]imidazole | Compound 9d (specific structure in source) | 3.2 ± 0.3 | 750.0 ± 5.0 | nih.gov |

| Quinoline-based Schiff Base | Compound 4 (specific structure in source) | 6.20 ± 0.30 | 38.45 ± 0.80 | researchgate.net |

| 2-(Quinoline-2-ylthio)acetamide | Compound 10c (specific structure in source) | 0.18 ± 0.00 | Not directly compared | nih.gov |

| 2-Hydroxyquinoline | 2-Hydroxyquinoline | 64.4 (µg/mL) | Not specified | researchgate.net |

Structure-Activity Relationship (SAR) and Pharmacophore Mapping

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. Structure-Activity Relationship (SAR) studies help to understand how specific structural modifications influence potency and selectivity, providing a roadmap for designing more effective therapeutic agents.

For the this compound scaffold, several key positions can be modified to tune its biological activity:

The Hydroxyl Group (C6-OH): The position of the hydroxyl group is critical. For instance, in the context of metal chelation and antimicrobial activity, 8-hydroxyquinoline is significantly more active than its isomers, including 6-hydroxyquinoline (B46185). nih.gov This suggests that the specific geometry afforded by the C8-hydroxyl and the quinoline nitrogen is optimal for forming stable complexes with metal ions, a property that is often linked to antineurodegenerative and anticancer effects. nih.gov

The Carboxylic Acid Group (C2-COOH): This group is a key site for hydrogen bonding and can be converted into esters or amides to modulate properties like lipophilicity and cell permeability. In studies of 8-hydroxyquinoline-2-carboxanilides, modifying the anilide ring attached to the carboxyl group significantly impacted antiviral activity. nih.gov It was found that increasing the electron-withdrawing properties of substituents on the anilide ring enhanced antiviral potency. nih.gov

The Quinoline Ring: Substitutions directly on the benzene (B151609) or pyridine (B92270) part of the quinoline ring can fine-tune electronic properties and steric bulk. For example, in a series of quinoline-based α-glucosidase inhibitors, the presence of a meta-chlorine substituent on an attached phenyl ring was found to be beneficial for activity. nih.gov In another series, halogenation at the C6 position of a pyrano[3,2-h]quinolone scaffold led to the most potent anticancer activity. nih.gov

Table 2: General SAR Principles for Bioactive Quinoline Derivatives This table summarizes general findings from related quinoline structures to infer potential SAR for the this compound scaffold.

| Structural Modification | Observed Effect on Biological Activity | Potential Implication for this compound | Source |

|---|---|---|---|

| Position of -OH Group | 8-OH position is crucial for strong metal chelation and associated bioactivities. | The 6-OH position may result in different metal-binding affinities and biological profiles compared to 8-HQ. | nih.gov |

| Modification of Carboxylic Acid to Carboxamide | Allows for diverse substitutions that modulate lipophilicity and electronic properties, impacting potency. | Converting the C2-COOH to an amide would allow for the introduction of various groups to optimize activity. | nih.gov |

| Electron-Withdrawing Groups on Amide Phenyl Ring | Increased antiviral activity in 8-hydroxyquinoline-2-carboxanilides. | Adding electron-withdrawing groups to derivatives could enhance certain biological activities. | nih.gov |

| Halogenation of the Quinoline Ring | Increased anticancer activity in certain quinoline derivatives. | Introducing halogens (e.g., Cl, F) at positions like C5, C7, or C8 could modulate potency. | nih.govnih.gov |

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to interact with a specific biological target. researchgate.net Identifying the pharmacophore of this compound is essential for understanding its mechanism of action and for designing new, more potent molecules.

Based on its structure and data from related quinoline derivatives, the key pharmacophoric features of this compound and its analogs can be defined as:

Hydrogen Bond Acceptor/Donor: The nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor. The C6-hydroxyl group can act as both a hydrogen bond donor and acceptor. The carboxylic acid group at C2 is a strong hydrogen bond donor and acceptor site. These features are critical for anchoring the molecule within the active site of enzymes like α-glucosidase. researchgate.net

Aromatic/Hydrophobic Regions: The fused bicyclic quinoline ring system provides a large, flat aromatic surface capable of engaging in π-π stacking and hydrophobic interactions with amino acid residues in a target protein. Molecular docking studies of quinoline-based inhibitors frequently show the quinoline core fitting into hydrophobic pockets of the enzyme's active site. rsc.org

Metal Binding Site: For activities related to metal ion homeostasis, the arrangement of the C6-hydroxyl group and the quinoline nitrogen constitutes a potential metal-binding site (a bidentate chelation site). While less potent than the C8-hydroxy arrangement, it can still interact with metal ions. nih.gov

In molecular docking studies of quinoline derivatives against α-glucosidase, the quinoline unit has been identified as a crucial pharmacophore for binding at the catalytic site. researchgate.net For a molecule like this compound, a hypothetical pharmacophore model for enzyme inhibition would likely feature the quinoline ring as the central hydrophobic scaffold, with vectors pointing to the hydroxyl and carboxylic acid groups as essential hydrogen bonding sites for interaction with polar residues in an enzyme's active site.

Advanced Analytical and Bioanalytical Methodologies for 6 Hydroxyquinoline 2 Carboxylic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural and electronic analysis of 6-Hydroxyquinoline-2-carboxylic acid.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of this compound, providing detailed information about the chemical environment of its constituent atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides insights into the arrangement of hydrogen atoms within the molecule. For this compound, the aromatic protons on the quinoline (B57606) ring system exhibit characteristic chemical shifts. A patent document reports ¹H NMR data in DMSO-d6, showing a doublet at 8.01 ppm and a singlet at 7.87 ppm, among other signals. acs.org The concentration of quinoline derivatives can influence the chemical shifts of the aromatic protons due to intermolecular π-π stacking interactions. uncw.edu

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atom in the quinoline ring. The chemical shift of the nitrogen atom is sensitive to its hybridization state, the presence of lone pair electrons, and intermolecular interactions such as protonation. rsc.orgresearchgate.net Advances in 2D NMR techniques like ¹H-¹⁵N HSQC have made the study of low-abundance ¹⁵N more accessible. researchgate.net The nitrogen in the quinoline ring is a site of basicity, and its protonation state can be studied by monitoring changes in the ¹⁵N chemical shift. researchgate.net

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | 7.0 - 8.5 (aromatic), >10 (acidic OH) | Chemical shifts are influenced by solvent and concentration. |

| ¹³C | 100 - 150 (aromatic), 165 - 190 (carboxyl) | Provides a map of the carbon skeleton. |

| ¹⁵N | Varies significantly with conditions | Sensitive to protonation and electronic effects. |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are crucial for identifying the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum of a carboxylic acid is characterized by a very broad O–H stretching absorption in the range of 2500–3300 cm⁻¹ due to hydrogen bonding. libretexts.org The C=O stretching vibration of the carboxylic acid group typically appears between 1710 and 1760 cm⁻¹. libretexts.org For quinoline-2-carboxylic acid, the solid-state FTIR spectrum suggests the presence of both the neutral molecule and a zwitterionic form. researchgate.net The spectrum of 8-hydroxyquinoline (B1678124) shows a characteristic phenolic -OH stretching vibration around 3160 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For carboxylic acids, the C=O stretching frequency is also a prominent feature in the Raman spectrum and is sensitive to polymerization. ias.ac.in The skeletal vibrations of the quinoline ring system will also give rise to characteristic Raman bands.

| Functional Group | FTIR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| O–H (Carboxylic Acid) | 2500–3300 (broad) | |

| C=O (Carboxylic Acid) | 1710–1760 | ~1670 |

| O–H (Phenol) | ~3160 | |

| C=N, C=C (Quinoline) | 1000-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectroelectrochemistry

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is determined by the π-conjugated system of the quinoline ring. Carboxylic acids without extensive conjugation typically absorb around 210 nm, which is often not highly useful for detailed analysis. libretexts.org However, the quinoline moiety leads to characteristic absorption bands at higher wavelengths. Studies on related hydroxyquinoline carboxylic acids show that the UV-Vis spectra are sensitive to the pH of the solution, reflecting the different protonation states of the molecule. acs.orgnih.gov

Spectroelectrochemistry: This technique combines UV-Vis spectroscopy with electrochemistry to study the spectral changes of a molecule as it undergoes oxidation or reduction. For hydroxyquinoline derivatives, in situ UV-Vis spectroelectrochemistry has been used to monitor the formation of intermediates and final products during electrochemical oxidation. acs.orgnih.gov These studies reveal that the oxidation mechanism can be complex and may involve proton transfer steps. acs.orgnih.gov

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., HPLC-MS/MS)

Mass Spectrometry (MS): MS is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements. acs.org The fragmentation pattern in the mass spectrum offers valuable structural information. For hydroxyquinolines, a common fragmentation pathway is the loss of a carbon monoxide molecule (M-28). mcmaster.ca Carboxylic acids typically show fragmentation peaks corresponding to the loss of a hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.orgyoutube.com

Hyphenated Techniques (HPLC-MS/MS): The coupling of high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) is a highly sensitive and selective method for the analysis of complex mixtures. HPLC can separate this compound from related compounds and impurities. sielc.comsielc.com The subsequent MS/MS analysis provides structural confirmation through characteristic fragmentation patterns. This technique is particularly useful for bioanalytical applications where the analyte is present in a complex matrix. nih.govnih.gov

Electrochemical Analysis of Redox Behavior

Electrochemical methods are employed to investigate the electron transfer properties of this compound, which are important for understanding its potential role in redox processes.

Cyclic Voltammetry and Differential Pulse Anodic Stripping Voltammetry

Cyclic Voltammetry (CV): CV is used to study the oxidation and reduction processes of a molecule. The cyclic voltammograms of hydroxyquinoline carboxylic acids show that the oxidation is an irreversible process. acs.orgnih.gov The oxidation potential is influenced by the position of the hydroxyl and carboxylic acid groups on the quinoline ring. acs.org Studies on related hydroxyquinolines have shown that the oxidation mechanism is dependent on the pH of the solution and can involve multiple electron and proton transfer steps. acs.orgnih.govelectrochemsci.org

Controlled Potential Electrolysis and Mechanistic Studies

Controlled potential electrolysis is a key technique for investigating the redox mechanisms of electroactive compounds like this compound. By applying a constant potential to a working electrode in a solution of the analyte, the total charge passed during the reaction can be measured, providing insights into the number of electrons transferred and the stability of the resulting products.

Mechanistic studies on the electrochemical oxidation of hydroxyquinoline derivatives, including various carboxylic acid isomers, have revealed complex reaction pathways. Research on a range of hydroxyquinoline carboxylic acids in aprotic environments using techniques such as cyclic voltammetry and controlled potential electrolysis has shown that the oxidation mechanism is not significantly influenced by the position of the carboxylic group. nih.govsielc.com A general mechanism has been proposed that involves an unexpected protonation of the heterocyclic nitrogen atom during the oxidation process. nih.govsielc.com

While specific studies on this compound are not extensively documented, the electrochemical behavior of the closely related isomer, 8-hydroxyquinoline-2-carboxylic acid (8-HQA), has been investigated. mdpi.comresearchgate.net These studies, often in the context of its metal-chelating properties, utilize voltammetric techniques to understand its redox behavior and interaction with metal ions. mdpi.comresearchgate.net The findings for related compounds suggest that the electrochemical oxidation of this compound likely proceeds through the formation of a phenoxyl radical, followed by subsequent coupling or further oxidation reactions, a pathway common for phenolic compounds.

Table 1: Proposed Electrochemical Oxidation Mechanism for Hydroxyquinoline Carboxylic Acids

| Step | Description | Reactants | Products |

| Initial Oxidation | One-electron oxidation of the hydroxyl group. | 1 molecule of Hydroxyquinoline Carboxylic Acid | Cation radical |

| Autodeprotonation | Proton transfer to the nitrogen of two other reactant molecules. | Cation radical + 2 molecules of Hydroxyquinoline Carboxylic Acid | Neutral radical + 2 protonated reactant molecules |

| Overall Reaction | A net two-electron oxidation involving three reactant molecules. | 3 molecules of Hydroxyquinoline Carboxylic Acid | Dimeric/Polymeric products + 2e⁻ + 2H⁺ |

This generalized mechanism is based on studies of various hydroxyquinoline carboxylic acids and is expected to be similar for this compound. nih.govsielc.com

Chromatographic Separation and Quantification Strategies

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the most common and versatile method for the analysis of non-volatile compounds like this compound. The separation is typically achieved using reverse-phase (RP) chromatography.

A typical HPLC setup for the analysis of quinoline carboxylic acids involves a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.comacs.org An acid, like phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.com For detection, a UV detector is commonly used, as the quinoline ring system exhibits strong absorbance in the UV region. sielc.comacs.org

Table 2: Representative HPLC Conditions for Quinoline Carboxylic Acid Analysis

| Parameter | Condition |

| Column | Reverse-Phase C18 or Newcrom R1, 5 µm sielc.com |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid or Formic Acid sielc.com |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV at ~250 nm sielc.com |

| Injection Volume | 5-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

These conditions are based on published methods for similar analytes like quinoline-3-carboxylic acid and 8-hydroxyquinoline and may require optimization for this compound. sielc.comsielc.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar hydroxyl and carboxylic acid functional groups, is non-volatile and requires chemical derivatization prior to GC analysis to increase its volatility and thermal stability. lmaleidykla.lt

The most common derivatization strategy for carboxylic acids is silylation. lmaleidykla.lt Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to convert the active hydrogens on the hydroxyl and carboxylic acid groups into less polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters, respectively. lmaleidykla.ltnih.gov This process blocks the polar functional groups, reduces intermolecular hydrogen bonding, and allows the compound to be volatilized in the GC inlet without decomposition. nih.gov

Following derivatization, the resulting volatile derivative is separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. Detection is most commonly performed using a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (GC-MS). nih.govresearchgate.net Although this is a viable theoretical approach, specific GC methods for this compound are not prevalent in published research, likely due to the simplicity and direct applicability of HPLC for this type of analyte.

Table 3: General GC Derivatization and Analysis Strategy

| Step | Procedure | Reagents/Conditions |

| 1. Derivatization | Silylation of hydroxyl and carboxylic acid groups. | BSTFA or MTBSTFA in a suitable solvent (e.g., DMF, acetonitrile). lmaleidykla.lt |

| 2. GC Separation | Separation of the silylated derivative. | Capillary column (e.g., DB-5, HP-1), temperature-programmed oven. |

| 3. Detection | Detection and quantification. | Flame Ionization Detector (FID) or Mass Spectrometry (MS). nih.gov |

This table outlines a general approach, as specific, validated methods for this compound are not documented.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.

While the crystal structure of this compound itself has not been reported in the crystallographic databases, the structure of its close isomer, 8-hydroxyquinoline-2-carboxylic acid (HQC), has been determined. uncw.edu Studies on the zinc and cadmium complexes of 8-HQC revealed detailed structural information. For instance, the triclinic crystal structure of [Zn((HQC)H)₂]·2H₂O showed that the ligand coordinates to the metal ion, and protons are attached to the phenolic oxygens. uncw.edu A notable feature was the very short O---O distance of 2.4-2.5 Å between the protonated phenolic oxygen and a hydrogen-bonded water molecule, indicative of a very strong hydrogen bond. uncw.edu

Table 4: Crystallographic Data for the Related Compound [Zn((HQC)H)₂]·2H₂O

| Parameter | Value |

| Compound | bis(8-hydroxyquinoline-2-carboxylato-H) Zinc(II) dihydrate |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.152(3) |

| b (Å) | 9.227(4) |

| c (Å) | 15.629(7) |

| α (°) | 103.978(7) |

| β (°) | 94.896(7) |

| γ (°) | 108.033(8) |

| Z | 2 |

Data from the study of the related isomer 8-hydroxyquinoline-2-carboxylic acid (HQC). uncw.edu These values provide a reference for the type of structural information obtainable for this compound.

Computational Chemistry and Molecular Modeling of 6 Hydroxyquinoline 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in exploring the intricacies of molecular systems. These methods allow for a detailed examination of both ground and excited electronic states.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state electronic structure of molecules. scirp.org By approximating the exchange-correlation energy, DFT methods like B3LYP, combined with appropriate basis sets such as 6-311++g(d,p) or 6-31+G(d,p), can accurately determine the optimized molecular geometry. scirp.orgmdpi.com

For 6-Hydroxyquinoline-2-carboxylic acid, geometry optimization without any symmetry constraints would be the initial step in a computational study. scirp.org This process yields the most stable conformation of the molecule, providing key structural parameters. The calculated bond lengths and angles are expected to be in good agreement with experimental data from techniques like X-ray diffraction. sci-hub.se For instance, the C-O bond length of the hydroxyl group and the C=O and C-O bonds of the carboxylic acid group can be precisely determined. sci-hub.se The planarity of the quinoline (B57606) ring system and the orientation of the substituent groups are also defined.

A comparison of calculated and experimental structural parameters for similar quinoline derivatives has shown a high degree of correlation, validating the accuracy of the DFT approach. mdpi.com

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents illustrative data based on typical DFT calculations for similar quinoline carboxylic acid derivatives. Actual values would be obtained from specific calculations.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31+G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | ||

| C2-C3 | 1.427 | |

| C5-C6 | 1.419 | |

| C6-O(H) | 1.355 | |

| C2-C(OOH) | 1.485 | |

| C(OOH)-O | 1.350 | |

| C(OOH)=O | 1.215 | |

| **Bond Angles (°) ** | ||

| C3-C2-C(OOH) | 119.5 | |

| C5-C6-O(H) | 121.0 | |

| C2-C(OOH)-O | 114.0 |